molecular formula C21H34O3 B14105592 ChaetomellicAcidBAnhydride-d3

ChaetomellicAcidBAnhydride-d3

Cat. No.: B14105592
M. Wt: 334.5 g/mol
InChI Key: GKEHXKQBMVJVBA-UHFFFAOYSA-N
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Description

Chaetomellic Acid B Anhydride is a naturally occurring compound derived from the fungus Chaetomella acutiseta It belongs to the class of maleic anhydride derivatives and is known for its unique chemical structure and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Chaetomellic Acid B Anhydride can be synthesized through several methods. One notable method involves the Barton radical decarboxylation of thiohydroxamic esters derived from carboxylic acids in the presence of citraconic anhydride . Another approach involves a multi-step reaction starting from 1-Decyne, which includes steps such as heating with BuLi in tetrahydrofuran, refluxing with NaH in THF and DMF, and using N-methylmorpholine and methyl chloroformate in tetrahydrofuran .

Industrial Production Methods: While specific industrial production methods for Chaetomellic Acid B Anhydride are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient and high-yielding synthetic routes is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Chaetomellic Acid B Anhydride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon of the anhydride group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the anhydride group under mild conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Chaetomellic Acid B Anhydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chaetomellic Acid B Anhydride involves its interaction with specific molecular targets and pathways. It has been found to inhibit farnesyltransferase, an enzyme involved in the post-translational modification of proteins . This inhibition disrupts the function of proteins that rely on farnesylation, leading to potential anticancer effects. The compound’s anhydride group is crucial for its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Chaetomellic Acid B Anhydride can be compared with other maleic anhydride derivatives, such as:

Chaetomellic Acid B Anhydride stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

3-hexadec-7-enyl-4-methylfuran-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(2)20(22)24-21(19)23/h10-11H,3-9,12-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEHXKQBMVJVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCC1=C(C(=O)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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